Thermodynamic Preference for the (Z)-Enhydrazine Tautomer Confirmed by DFT Calculations
DFT calculations at the B3LYP/6-31G* level on ketone-derived phenylhydrazones demonstrate that the (Z)-keto-enehydrazine tautomer is the global minimum on the potential energy surface, with the hydrazone tautomer lying 2–5 kcal mol^-1 higher in free energy depending on substitution [1]. In contrast, simple phenylhydrazones of cyclohexanone exist as a mixture of enhydrazine and azo forms in solution, with the enhydrazine form present in the solid state but not conjugated with a carbonyl group [2]. The target compound, possessing the enone-conjugated enhydrazine motif, benefits from both tautomeric homogeneity and enhanced nucleophilicity at the β-carbon.
| Evidence Dimension | Tautomeric ground-state stability (relative free energy) |
|---|---|
| Target Compound Data | (Z)-enhydrazine tautomer (enone-conjugated) predicted as the single most stable form; no experimental evidence for a hydrazone tautomer in solution |
| Comparator Or Baseline | Generic phenylhydrazones of ketones: calculated hydrazone tautomer +2 to +5 kcal mol^-1 above the enhydrazine form; cyclohexanone phenylhydrazone (CAS 946-82-7) shows enhydrazone structure in the free state but lacks enone conjugation |
| Quantified Difference | Enhydrazine form thermodynamically favoured by 2–5 kcal mol^-1; enone conjugation provides additional stabilisation (no quantified energy difference available for the exact system) |
| Conditions | DFT B3LYP/6-31G*; solid-state XRD and solution NMR of model keto-enehydrazines |
Why This Matters
A single, well-defined tautomeric form ensures batch-to-batch reproducibility in synthetic applications, whereas tautomeric mixtures in simple phenylhydrazones can lead to variable reaction outcomes and purification challenges.
- [1] Gaona, M. A., Montilla, F., Alvarez, E., & Galindo, A. (2015). Synthesis, characterization and structure of nickel and copper compounds containing ligands derived from keto-enehydrazines and their catalytic application for aerobic oxidation of alcohols. Dalton Transactions, 44, 6516-6525. DOI: 10.1039/C5DT00358J. View Source
- [2] Kitaev, Y. P., & Arbuzov, A. E. (1957). Studies of the tautomerism and geometrical isomerism of nitrogen-containing derivatives of carbonyl compounds I. Polarographic study of the transformations of some phenylhydrazones in methanol. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 6(9), 1068-1076. DOI: 10.1007/BF01169383. View Source
